Home > Products > Building Blocks P1841 > (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine
(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine - 119193-19-0

(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine

Catalog Number: EVT-343175
CAS Number: 119193-19-0
Molecular Formula: C13H19NO
Molecular Weight: 205.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine” is a chemical compound with the molecular formula C13H19NO . It is used as a key intermediate in the preparation of the opioid drug Alvimopan . This compound is a class of pure opioid receptor antagonists with a novel pharmacophore .


Synthesis Analysis

An industrially feasible and cost-efficient process has been reported for the preparation of this compound . The overall yield in this process is increased from 15 to 30%, mainly due to the improvement in yield from 26 to 53% for intermediate 7 .


Molecular Structure Analysis

The molecule contains a total of 35 bonds. There are 16 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 205.3 .

Future Directions
  • Development of Shorter-Acting Antagonists: While long-acting antagonists like JDTic offer therapeutic advantages, designing shorter-acting antagonists with improved pharmacokinetic profiles could be beneficial for specific applications. Strategies like incorporating metabolically labile groups while retaining affinity and selectivity are being explored [].

LY255582

Compound Description: (3R,4R)-3,4-Dimethyl-1-[(3S)-3-hydroxy-3-cyclohexyl-propyl]-4-(3-hydroxyphenyl)piperidine (LY255582) is a potent mu, kappa, and delta-opioid antagonist. [] It exhibits significant anorectant activity in obese Zucker rats, suggesting potential clinical utility as an appetite suppressant. []

Relevance: LY255582 shares the core (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure. It differs from the parent compound by the addition of a (3S)-3-hydroxy-3-cyclohexyl-propyl substituent on the piperidine nitrogen. [] This N-substitution contributes to its potent opioid antagonist activity and influences its anorectic effects. []

LY246736-dihydrate

Compound Description: LY246736-dihydrate is a peripherally-active opioid antagonist. [] It displays high affinity for mu, kappa, and delta opioid receptors. [] LY246736-dihydrate exhibits over 200-fold selectivity for peripheral receptors, making it suitable for investigating the role of mu opioid receptors in gastrointestinal motility disorders. []

Relevance: LY246736-dihydrate shares the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core with the parent compound. [] Variations in the N-substituent contribute to its peripherally selective opioid antagonist profile. []

(3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: JDTic is a highly potent and selective kappa opioid receptor antagonist. [, , ] It exhibits a remarkably long duration of action in vivo. [, ] Structurally, JDTic consists of the (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core linked to a tetrahydroisoquinoline moiety. [, , ] This unique structure contributes to its potent and selective kappa antagonist activity. []

Relevance: JDTic incorporates the (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold as a key structural element. [, , ] The presence of a second basic amino group and a phenol group within the N-substituent, similar to nor-BNI and GNTI, are essential for JDTic's kappa antagonist activity. [] This compound serves as a lead structure for developing novel kappa opioid receptor antagonists with potentially shorter durations of action. []

N-{(2'S)-[3-(4-Hydroxyphenyl)propanamido]-3'-methylbutyl}-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine (RTI-5989-29)

Compound Description: RTI-5989-29 is a kappa opioid receptor-selective ligand. [] This compound exhibits significant affinity for the kappa opioid receptor. [] Structural analysis suggests that RTI-5989-29 interacts with specific lipophilic and hydrogen-bonding sites within the kappa receptor. []

Relevance: RTI-5989-29 incorporates the (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine moiety, highlighting its significance in designing opioid receptor antagonists. [] The distinct N-substituent in RTI-5989-29 contributes to its kappa receptor selectivity by interacting with unique binding sites primarily found in the kappa receptor subtype. []

(+)-N-[trans-4-Phenyl-2-butenyl]-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine (Compound 5a)

Compound Description: Compound 5a is a mu-selective opioid ligand. [] It displays a high affinity for the mu opioid receptor. []

Relevance: This compound shares the (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine core with the parent compound, emphasizing the structural importance of this scaffold in opioid ligand development. [] The trans-4-phenyl-2-butenyl N-substituent contributes to its mu receptor selectivity. [] Comparing its binding profile with RTI-5989-29 reveals the impact of N-substituents on receptor selectivity within this compound class. []

(3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Compound 3)

Compound Description: Compound 3 is a potent and selective kappa opioid receptor antagonist with a K(e) value of 0.03 nM at the kappa receptor. [] It displays 100-fold and 793-fold selectivity for kappa receptors over mu and delta receptors, respectively. []

Relevance: This compound represents a JDTic analog with modifications to the N-substituent. [] The high potency and selectivity of Compound 3 for the kappa receptor, compared to (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine, underscore the impact of specific N-substituents on the pharmacological profile of this class of compounds. []

(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Compound 8d)

Compound Description: Compound 8d is a potent and selective kappa opioid receptor antagonist. [] It exhibits a Ke value of 0.037 nM at the kappa receptor and displays selectivity for the kappa receptor over the mu and delta receptors. []

Relevance: This compound is a JDTic analog featuring a methoxy group replacing the hydroxyl group at the 3-position of the phenyl ring in the (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine moiety. [] The high potency and selectivity of Compound 8d for the kappa receptor, compared to (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine, demonstrate the influence of even minor modifications on the pharmacological profile of this class of compounds. []

Norbinaltorphimine (norBNI)

Compound Description: NorBNI is a highly potent and selective kappa opioid receptor antagonist. [, ] It displays an exceptionally long duration of action in vivo, lasting for several days after a single administration. [, ]

Relevance: Although structurally distinct from (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine, norBNI serves as a reference compound for comparing the duration of action and functional effects of other kappa opioid antagonists, such as JDTic. [, ] Both norBNI and JDTic demonstrate long-lasting antagonist effects, suggesting that they may exert their actions through similar downstream mechanisms. [, ]

trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine with varying N-substituents

Compound Description: This entry refers to a series of compounds exploring variations in the N-substituent attached to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core. These compounds were investigated for their opioid agonist and antagonist activity at mu and kappa receptors. []

Relevance: This series of compounds helped establish the structure-activity relationship (SAR) for this chemical class. They confirmed that the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure consistently exhibited pure opioid antagonist activity regardless of the N-substituent. [] This finding is significant because it suggests that this core structure is a privileged scaffold for developing opioid antagonists.

N-Phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (Compound 3)

Compound Description: This compound is a prototypical mu-opioid antagonist within the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series. [] Researchers aimed to elucidate its bioactive conformation by restricting its flexibility. []

Relevance: This compound highlights the importance of conformational flexibility in the N-substituent for receptor binding and selectivity. [] Restricting this flexibility through cyclization led to compounds with distinct pharmacological profiles, with some showing potent mu-agonist activity, in contrast to the parent compound's antagonist activity. [] This research underscores the impact of subtle conformational changes on the activity of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine derivatives.

N-Substituted-6-(3-hydroxyphenyl)3-azabicyclo[3.1.0]hexane and 3-methyl-4-(3-hydroxyphenyl)-4-azabicyclo[4.1.0]heptanes

Compound Description: These compounds are structurally rigid analogs of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid receptor antagonists. [] The researchers designed these compounds to restrict conformational flexibility and explore the bioactive conformation of the opioid antagonists. []

Relevance: These bicyclic analogs helped define the spatial requirements for opioid receptor binding. The study found that locking the 3-hydroxyphenyl group in an equatorial orientation, similar to the presumed active conformation of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine, resulted in compounds with potent antagonist activity. [] This finding supports the idea that the 3-hydroxyphenyl group's orientation is critical for antagonist activity.

N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines

Compound Description: N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines represent a class of conformationally restricted analogs of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists. [] This particular constraint focuses on limiting the phenyl ring's rotational freedom relative to the piperidine ring. []

Relevance: These compounds were designed to investigate the bioactive conformation of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of opioid receptor antagonists, particularly the role of the 3-hydroxyphenyl group's orientation. [] The research suggests that an equatorial orientation of the 3-hydroxyphenyl group is crucial for antagonist activity. []

N-Methyl- and N-phenethyl-9β-methyl-5-(3-hydroxyphenyl)morphans

Compound Description: These compounds are structurally related to the 4-(3-hydroxyphenyl)piperidines and represent a rigidified analog of this core structure. They are classified as opioid receptor pure antagonists and lack any agonist activity at the mu, delta, and kappa opioid receptors. []

Relevance: These morphans share a structural similarity to the 4-(3-hydroxyphenyl)piperidines, particularly with the 5-(3-hydroxyphenyl) group fixed in a conformation resembling the equatorial orientation of the 4-(3-hydroxyphenyl)piperidines. [] This conformational restriction provides compelling evidence that opioid antagonists can interact effectively with opioid receptors when the phenyl group occupies an equatorial position. This observation supports the hypothesis that the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of antagonists likely adopts a similar phenyl equatorial conformation for binding. [] Moreover, the strong correlation between these two classes of antagonists suggests that 5-(3-hydroxyphenyl)morphans could serve as a promising starting point for developing novel opioid antagonists. []

Overview

(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine is a chemical compound notable for its role as a selective antagonist of the kappa opioid receptor. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in pain management and substance use disorders. The compound's structural configuration, characterized by a piperidine ring substituted with methyl and hydroxyphenyl groups, contributes to its biological activity.

Source and Classification

The compound is classified under piperidine derivatives, which are widely recognized in pharmacology for their diverse biological activities. It is primarily sourced from synthetic processes aimed at developing novel opioid receptor ligands. Research indicates that this compound exhibits high affinity and selectivity for the kappa opioid receptor, making it a subject of interest in studies related to opioid pharmacology and receptor signaling pathways .

Synthesis Analysis

Methods

The synthesis of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine has been accomplished through various methods, including:

  • Cis Thermal Elimination of Carbonates: This method involves the conversion of carbonate precursors into the desired piperidine structure through thermal treatment, yielding high-purity products .
  • Alkaloid Synthesis Techniques: The synthesis often employs established alkaloid methodologies, leveraging the reactivity of piperidinone derivatives as starting materials to introduce substituents at specific positions on the piperidine ring .

Technical Details

The structures of synthesized compounds are typically confirmed using spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These methods provide critical data on molecular structure and purity, ensuring the reliability of synthesized products for further biological testing .

Molecular Structure Analysis

Structure

The molecular structure of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine features:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Substituents: Two methyl groups at the 3 and 4 positions, and a hydroxyphenyl group at the 4 position.

Data

The molecular formula is C13H17NC_{13}H_{17}N with a molar mass of approximately 189.28 g/mol. The specific stereochemistry at the 3 and 4 positions is crucial for its biological activity.

Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical for piperidine derivatives:

  • Substitution Reactions: The hydroxy group can undergo further substitution reactions to modify the compound's properties.
  • Receptor Binding Studies: It has been involved in binding assays to evaluate its affinity for different opioid receptors, particularly the kappa subtype .

Technical Details

Research has shown that modifications to the N-substituent can significantly influence the binding affinity and selectivity towards opioid receptors. Such studies are essential for understanding structure-activity relationships in drug design .

Mechanism of Action

Process

(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine acts primarily as an antagonist at the kappa opioid receptor. Its mechanism involves:

  • Binding Affinity: The compound binds to the kappa receptor with high affinity, blocking endogenous ligands such as dynorphins from activating the receptor.
  • Signal Transduction Inhibition: By preventing receptor activation, it modulates downstream signaling pathways associated with pain perception and emotional responses.

Data

In vitro studies have demonstrated that this compound exhibits antagonistic activity with a binding affinity (K_i) in the low nanomolar range (e.g., K_i = 0.006 nM), indicating its potency as a kappa opioid antagonist .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can participate in nucleophilic substitution reactions due to the presence of functional groups.

Relevant data from studies indicate that variations in substituents can affect both solubility and stability profiles of this compound .

Applications

Scientific Uses

(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine is primarily used in:

  • Pharmacological Research: As a tool compound for studying kappa opioid receptor functions and developing potential therapeutic agents for pain management.
  • Drug Development: Investigated for its potential role in treating conditions related to opioid addiction and mood disorders due to its selective antagonistic properties.
Introduction to the (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Scaffold

Structural and Stereochemical Features of the Core Pharmacophore

The (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold represents a structurally unique pharmacophore characterized by a chiral piperidine ring with defined methyl and hydroxyphenyl substituents. The molecule has a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.3 g/mol [3] [5] . Its absolute stereochemistry at the 3- and 4-positions is critical for biological activity: the (3R,4R) configuration positions both methyl groups equatorially in the preferred chair conformation of the piperidine ring, while the 3-hydroxyphenyl group adopts an equatorial orientation [2] [6]. This specific three-dimensional arrangement creates a topology that optimally complements opioid receptor binding pockets.

Table 1: Key Physicochemical Properties of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine

PropertyValueSource/Reference
Molecular FormulaC₁₃H₁₉NO [3] [5]
Molecular Weight205.3 g/mol [5]
Melting Point174-175°C [3]
Predicted Boiling Point335.5±42.0°C [3]
Predicted pKa9.85±0.10 [3]
Solubility CharacteristicsSoluble in DMSO (heated), methanol [3] [10]

The 3-hydroxyphenyl moiety serves as a crucial pharmacophoric element, with the phenolic hydroxyl group participating in hydrogen bonding with tyrosine residues in opioid receptors [9]. Molecular dynamics simulations confirm that this hydroxyl group forms water-mediated hydrogen bonds with Tyr139 in the kappa opioid receptor (KOP), contributing significantly to binding stability [9]. The basic piperidine nitrogen (predicted pKa ≈9.85) facilitates a critical electrostatic interaction with the conserved aspartate residue (Asp138 in KOP, Asp147 in mu opioid receptor (MOP)) within the transmembrane binding cavity, a universal feature in opioid receptor ligand recognition [9]. The trans-diaxial orientation of the 3- and 4-methyl groups creates steric constraints that prevent receptor conformational changes associated with agonist-induced activation, explaining the consistent antagonist profile across derivatives [6] [8].

Historical Development in Opioid Receptor Antagonist Research

The discovery of this scaffold revolutionized opioid pharmacology by challenging the prevailing structure-activity paradigm. Before its identification, pure opioid antagonists universally required nitrogen-bound allyl or cyclopropylmethyl groups (e.g., naloxone, naltrexone), while N-methyl substitutions typically produced agonists [2] [8]. In the late 1970s, Zimmerman and colleagues reported the breakthrough finding that N-methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (LY99335) exhibited pure antagonist activity without agonist effects in rodent analgesic models (rat-tail heat: AD₅₀=25 mg/kg; mouse-writhing: AD₅₀=34 mg/kg) [2]. This represented the first opioid antagonist pharmacophore where antagonist properties originated from piperidine ring substitutions rather than N-substituent modifications [8].

Extensive structure-activity relationship (SAR) studies followed, exploring diverse N-substituents on the racemic trans-3,4-dimethyl scaffold. These investigations revealed that all N-substituted analogues retained pure antagonist activity regardless of the nitrogen substituent, with potency modulated by the N-group's size and polarity [2] [6]. Optimal antagonist potency emerged with phenyl, thiophene, or cyclohexyl groups connected via a three-atom spacer to the piperidine nitrogen. Further enhancements occurred with α-hydroxy or α-keto groups on these N-substituents [2]. Resolution of racemates demonstrated pronounced stereochemical dependence, with the (3R,4R) configuration consistently exhibiting superior potency over the (3S,4S) enantiomer across biological assays [2] [6].

Table 2: Evolution of Key Compounds Derived from the Scaffold

CompoundN-SubstituentKey PropertiesSignificance
LY99335MethylNon-selective antagonist (μ/κ)First N-methyl pure opioid antagonist scaffold [2]
LY255582(3S)-3-Hydroxy-3-cyclohexylpropylμ/κ antagonist (Kiμ=0.41 nM, Kiκ=2.0 nM); potent anorectic (feeding inhibition ED₅₀=0.04 mg/kg)Advanced obesity candidate [2] [8]
Alvimopan (LY246736)Extended zwitterionic substituentPeripherally restricted μ antagonistFDA-approved for postoperative ileus (ENTEREG®) [8]
JDTicComplex tetrahydroisoquinoline carboxamideHighly selective κ antagonist (Kiκ=0.006 nM; μ/κ=570)First potent non-opiate KOP selective antagonist [4] [9]

The scaffold's versatility facilitated divergent therapeutic applications. Alvimopan emerged from efforts to create peripherally restricted antagonists by incorporating charged, polar N-substituents that limit blood-brain barrier penetration [8]. In contrast, JDTic was designed for central nervous system activity by incorporating a lipophilic N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl) group that enhanced κ-receptor affinity (Ki = 0.006 nM) and selectivity (μ/κ ratio = 570) [4] [9]. JDTic's structural complexity enabled its use in crystallographic studies, yielding the first X-ray structure of the human κ-opioid receptor (PDB ID: 4DJH) [8] [9]. This structural insight revealed JDTic's V-shaped binding mode stabilized by electrostatic interactions between its two basic nitrogen atoms and the conserved Asp138 residue [9].

Significance in Medicinal Chemistry for Central Nervous System and Gastrointestinal Therapeutics

The (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold has enabled therapeutics addressing two distinct physiological domains through strategic structural modifications. In gastrointestinal applications, alvimopan exploits the scaffold's μ-opioid receptor affinity while incorporating a zwitterionic N-substituent that restricts systemic absorption and central nervous system penetration [8]. This peripheral restriction provides competitive μ-antagonism exclusively in the enteric nervous system, counteracting opioid-induced bowel dysfunction without reversing central analgesia. Alvimopan received Food and Drug Administration approval (ENTEREG®) for accelerating gastrointestinal recovery following bowel resection surgery, representing the first clinical application of this scaffold [8].

For central nervous system disorders, structural elongation of the N-substituent transformed the non-selective antagonist scaffold into highly subtype-selective agents. JDTic exemplifies this approach, achieving nanomolar affinity (Ki = 0.3 nM) and exceptional κ-selectivity (κ/δ >16,600) through its extended N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl) substituent [4] [9]. This selectivity profile enabled research into κ-receptor roles in stress responses and addiction pathways, revealing therapeutic potential for depression, anxiety, and substance abuse disorders (cocaine, nicotine, alcohol) [4] [9]. Although JDTic's development was discontinued due to pharmacokinetic limitations (extended duration), it established κ-antagonism as a validated mechanism for psychiatric therapeutics [9].

The scaffold's third major application emerged through LY255582, which demonstrated potent appetite suppression via broad μ/κ opioid receptor antagonism [2] [8]. Its efficacy in obese Zucker rat models (feeding inhibition ED₅₀ = 0.04 mg/kg) surpassed naloxone (ED₅₀ = 1.2 mg/kg) and naltrexone (ED₅₀ = 1.7 mg/kg), highlighting the pharmacophore's advantage for metabolic indications [2]. These diverse applications stem from conserved stereochemical features enabling high-affinity receptor binding, while N-substituent modifications direct selectivity, pharmacokinetics, and therapeutic targeting:

Table 3: Therapeutic Applications Enabled by Scaffold Modifications

Therapeutic AreaRepresentative AgentStructural DifferentiationMechanistic Action
Gastrointestinal MotilityAlvimopanZwitterionic N-substituentPeripherally restricted μ antagonism
Substance Use DisordersJDTicComplex lipophilic tetrahydroisoquinoline appendageCentral κ-selective antagonism
Obesity/Feeding DisordersLY255582(3S)-3-Hydroxy-3-cyclohexylpropyl N-substituentBalanced μ/κ antagonism
Analgesic AdjuvantEarly racemic compoundsSmall hydrophobic N-substituentsNon-selective opioid blockade

The scaffold's consistent pure antagonist efficacy across all derivatives—regardless of N-substitution—stems from the stereospecific positioning of the 3- and 4-methyl groups. These substituents enforce a receptor-binding conformation that prevents the transmembrane helix movements required for G-protein activation and agonist efficacy [6] [9]. Removal of either methyl group diminishes antagonist potency, while cis-configuration analogues exhibit mixed agonist-antagonist profiles [6]. This unique structure-activity relationship solidifies the (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold as a privileged structure for developing opioid antagonists with tunable selectivity profiles for diverse therapeutic indications.

Properties

CAS Number

119193-19-0

Product Name

(3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine

IUPAC Name

3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]phenol

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

InChI

InChI=1S/C13H19NO/c1-10-9-14-7-6-13(10,2)11-4-3-5-12(15)8-11/h3-5,8,10,14-15H,6-7,9H2,1-2H3/t10-,13+/m0/s1

InChI Key

HXZDAOSDNCHKFE-GXFFZTMASA-N

SMILES

CC1CNCCC1(C)C2=CC(=CC=C2)O

Canonical SMILES

CC1CNCCC1(C)C2=CC(=CC=C2)O

Isomeric SMILES

C[C@H]1CNCC[C@@]1(C)C2=CC(=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.